Home > Products > Screening Compounds P29583 > N-(3-chloro-4-methylphenyl)thiophene-2-sulfonamide
N-(3-chloro-4-methylphenyl)thiophene-2-sulfonamide -

N-(3-chloro-4-methylphenyl)thiophene-2-sulfonamide

Catalog Number: EVT-5282362
CAS Number:
Molecular Formula: C11H10ClNO2S2
Molecular Weight: 287.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(3-Chloro-4-methylphenyl)-N′-hydroxy-2-oxo-2-phenylacetamidine []

  • Compound Description: This compound features an oxime moiety in an E configuration. Key structural components include a chloro-substituted phenyl ring and an amidine group. The compound’s crystal structure is stabilized by intramolecular and intermolecular hydrogen bonds, forming layers through N—H⋯Cl interactions [].

2. 4-[(2-Chloro-4-methylphenyl)carbamoyl]butanoic acid []

  • Compound Description: This compound serves as a ligand (LH) in the synthesis of triorganotin(IV) compounds. It possesses antibacterial and antifungal activities, particularly against Sa, Ab, Ca, and Cn strains. Notably, its activity against Sa and Ab is comparable to vancomycin-HCl and colistin-sulfate [].

3. N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide []

  • Compound Description: Synthesized from 6-oxo-1,6-dihydropyridine-3-carboxylic acid and 3-chloro-2-methylaniline, this compound is characterized by N—H⋯O hydrogen bonds in its crystal structure [].

4. N-(4-Methylphenyl-Z-3-chloro-2-(phenylthio)propenamide []

  • Compound Description: This compound represents a class of α-Thio-β-chloroacrylamides known for their versatile reactivity. Its solubility in different solvents was extensively studied to optimize its synthesis and isolation processes [].

5. N-[3-(1-{[4-(3,4-Difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) []

  • Compound Description: This compound is a novel MCHR1 antagonist. It exhibits anxiolytic-like effects in rodent models, specifically in the novelty suppressed feeding (NSF) and light/dark paradigm (L/D) tests. Its mechanism of action is distinct from SSRIs and tricyclic antidepressants and does not rely on hippocampal neurogenesis [].

6. 2-Chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384) []

  • Compound Description: This compound is a PPARγ partial agonist with a complex binding profile. It exhibits concentration-dependent activity and can bind to both orthosteric and allosteric sites on PPARγ [].

7. N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine (GW572016, Lapatinib) []

  • Compound Description: Lapatinib, a tyrosine kinase inhibitor, is used in combination with capecitabine for treating advanced or metastatic breast cancers with HER2 overexpression. It acts as a substrate for efflux transporters P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP) and inhibits Pgp, BCRP, and organic anion transporting polypeptide 1B1 [].

8. N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine []

  • Compound Description: This compound is produced through the Hantzsch thiazole synthesis using 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide as precursors. It displays notable in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum [].

Properties

Product Name

N-(3-chloro-4-methylphenyl)thiophene-2-sulfonamide

IUPAC Name

N-(3-chloro-4-methylphenyl)thiophene-2-sulfonamide

Molecular Formula

C11H10ClNO2S2

Molecular Weight

287.8 g/mol

InChI

InChI=1S/C11H10ClNO2S2/c1-8-4-5-9(7-10(8)12)13-17(14,15)11-3-2-6-16-11/h2-7,13H,1H3

InChI Key

KOTPGHDHHVOARW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CS2)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CS2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.